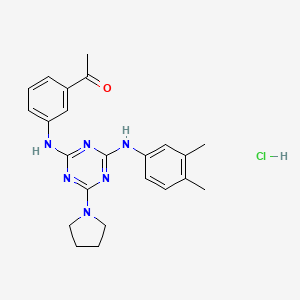
1-(3-((4-((3,4-Dimethylphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of complex organic compounds involving phenyl, pyrrolidinyl, triazinyl, and ethanone functionalities are crucial in the development of new materials and pharmaceuticals. These compounds often exhibit unique physical and chemical properties due to their intricate molecular structures.
Synthesis Analysis
Synthetic approaches to similar compounds often involve multi-step reactions, including condensation, diazotization, and cyclization processes. For instance, compounds derived from pyrazolo[3,4-b]pyridinyl and triazine derivatives have been synthesized using starting materials that undergo specific reactions to introduce various functional groups (Attaby et al., 2006).
Molecular Structure Analysis
The structural characterization of these compounds typically involves spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, complemented by X-ray crystallography for solid-state structures. Theoretical studies, including density functional theory (DFT) calculations, provide insights into the molecular geometry, electronic structure, and potential reaction mechanisms (Louroubi et al., 2019).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with nucleophiles and electrophiles, leading to a variety of heterocyclic compounds. For example, reactions with phenyl isothiocyanate can yield thiourea derivatives, which are precursors to thiazole derivatives through further reactions (Attaby et al., 2006).
科学的研究の応用
Synthesis and Characterization
Compounds with structures similar to the query compound have been synthesized through various methods. For example, Attaby et al. (2006) discussed the synthesis and antiviral activity of heterocyclic compounds derived from pyrazolo and triazine derivatives, showcasing the intricate steps involved in obtaining such complex molecules and their potential biological applications (Attaby, Elghandour, Ali, & Ibrahem, 2006). Similarly, Abdel‐Aziz et al. (2008) described the synthesis of novel pyrazolo[1,5‐a]pyrimidine and other derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety, further highlighting the diverse synthetic routes and the chemical versatility of such compounds (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Biological Activity
The biological activities of compounds structurally related to the query compound have been a subject of research. Moskvina, Shilin, and Khilya (2015) explored the synthesis of N,O- and N,N-heterocycles, revealing their potential in forming compounds with significant yields and biological relevance (Moskvina, Shilin, & Khilya, 2015). Moreover, Stevens et al. (1997) studied the selective activity of triazenyl-substituted pyrimethamine derivatives against Pneumocystis carinii dihydrofolate reductase, indicating the therapeutic potentials of such compounds (Stevens, Phillip, Rathbone, O’Shea, Queener, Schwalbe, & Lambert, 1997).
Advanced Materials
Some research has also delved into the use of similar compounds in the development of advanced materials. For instance, Yan et al. (2011) synthesized soluble polyimides based on a novel pyridine-containing diamine, showcasing the application of such compounds in creating materials with good thermal stability and mechanical properties (Yan, Chen, Yang, Chen, Huang, Xu, Yeung, & Yi, 2011).
特性
IUPAC Name |
1-[3-[[4-(3,4-dimethylanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O.ClH/c1-15-9-10-20(13-16(15)2)25-22-26-21(27-23(28-22)29-11-4-5-12-29)24-19-8-6-7-18(14-19)17(3)30;/h6-10,13-14H,4-5,11-12H2,1-3H3,(H2,24,25,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJGNCBNBUTZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)C)N4CCCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-((3,4-Dimethylphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

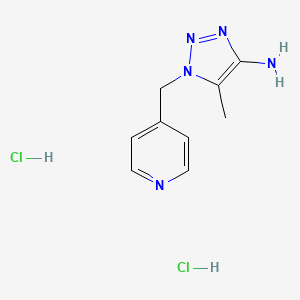
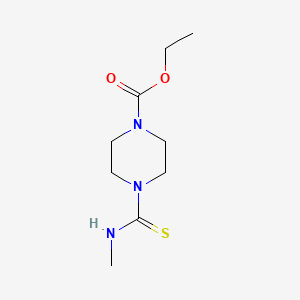


![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)
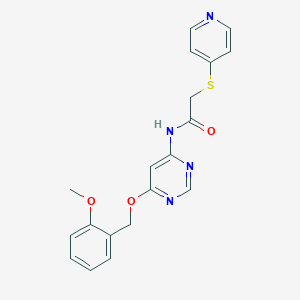

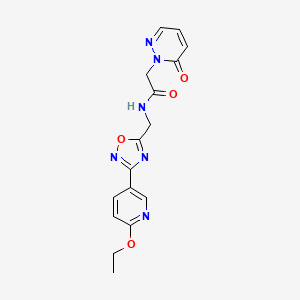
![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)

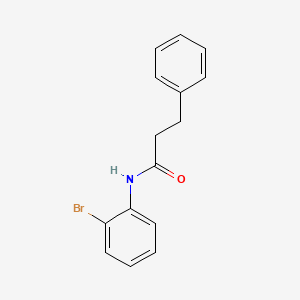
![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)
